1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
描述
The compound 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
- 1,6,7-Trimethyl groups: These substitutions enhance steric bulk and may influence metabolic stability.
- 3-(2-(Piperidin-1-yl)ethyl chain): A flexible piperidine-containing side chain that likely modulates receptor interactions.
属性
IUPAC Name |
4,7,8-trimethyl-6-(4-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-16-8-10-19(11-9-16)29-17(2)18(3)30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)15-14-27-12-6-5-7-13-27/h8-11H,5-7,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFXVTAERCHNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of the imidazo[2,1-f]purine core, followed by the introduction of the piperidin-1-yl and p-tolyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反应分析
1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present. Common reagents include alkyl halides and nucleophiles like amines or thiols.
科学研究应用
1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Comparison with Structural Analogs
Key Observations:
8-Substituent Impact: p-Tolyl (Target, ): Enhances lipophilicity compared to smaller alkyl groups (e.g., propyl in ). This may improve membrane permeability but reduce solubility.
3-Substituent Flexibility and Selectivity :
- Piperidinyl-ethyl (Target) vs. Pyrrolidinyl-propyl () : The pyrrolidine ring in introduces a smaller heterocycle, which may alter binding pocket compatibility in enzymes or receptors.
- Chlorobenzyl () : Aromatic substituents at position 3 correlate with TGF-β inhibition, suggesting divergent therapeutic applications compared to piperidine-based chains .
Biological Activity Trends: Receptor Affinity: Piperazine-containing analogs (e.g., ) are associated with 5-HT/D2 receptor binding, while dihydroisoquinoline derivatives () show dual activity at receptors and phosphodiesterases (PDEs) . Enzyme Inhibition: The dihydroisoquinolinylbutyl group in confers PDE4B1/PDE10A inhibitory activity, highlighting the importance of bulky, hydrophobic substituents for enzyme interaction .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The p-tolyl group (logP ~3.5 estimated) in the target compound likely increases logP compared to propyl (logP ~2.8) or butyl () substituents.
- Synthetic Accessibility : Analog synthesis often employs reductive amination (e.g., ) or multicomponent reactions (e.g., ), suggesting feasible routes for the target compound .
Structure-Activity Relationship (SAR) Insights
- Position 8 : Bulky aromatic groups (e.g., p-tolyl) may enhance receptor selectivity but reduce solubility.
- Position 3 : Flexible alkyl-heterocycle chains (e.g., piperidinyl-ethyl) balance receptor engagement and metabolic stability, whereas rigid aromatic groups (e.g., chlorobenzyl) favor enzyme inhibition .
常见问题
Q. What are the critical steps and considerations for synthesizing this compound with high purity?
Methodological Answer: The synthesis involves multi-step reactions starting with the formation of the imidazo[2,1-f]purine core via cyclization under acidic/basic conditions . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency and reduce side products .
- Catalyst optimization : Palladium-based catalysts improve cross-coupling reactions for aryl group introduction (e.g., p-tolyl) .
- Temperature control : Maintaining 60–80°C during alkylation steps prevents thermal degradation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures ≥95% purity .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of methyl and piperidinylethyl groups. Aromatic proton signals (δ 7.2–7.4 ppm) validate the p-tolyl substituent .
- Mass spectrometry (HRMS) : Exact mass matching (<2 ppm error) verifies molecular formula (e.g., C24H29N7O2) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the purine core or aryl groups) influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies highlight:
| Substituent | Biological Impact | Source |
|---|---|---|
| p-Tolyl (vs. p-methoxyphenyl) | Enhanced lipophilicity improves membrane permeability but may reduce aqueous solubility . | |
| Piperidinylethyl chain | Increases affinity for adenosine receptor subtypes (e.g., A2A) due to basic nitrogen . | |
| C7-methyl group | Stabilizes the purine core against metabolic oxidation in hepatic microsomes . |
Q. Experimental design :
- Use isosteric replacements (e.g., replacing piperidine with morpholine) and evaluate via radioligand binding assays .
- Compare logP values (HPLC-derived) to correlate hydrophobicity with cellular uptake .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting enzyme inhibition profiles)?
Methodological Answer: Contradictions often arise from:
- Variability in assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Impurity interference : Re-test compounds after rigorous HPLC purification .
- Off-target effects : Perform counter-screens against related enzymes (e.g., CDK2 vs. CDK4) .
Case study : Discrepancies in IC50 values for phosphodiesterase inhibition were resolved by controlling Mg²⁺ ion concentration (1–2 mM optimal) .
Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and efficacy?
Methodological Answer:
- Pharmacokinetics : Use Sprague-Dawley rats (IV/PO dosing) with LC-MS/MS plasma analysis. Key parameters:
- Efficacy models :
- Neuroinflammation : LPS-induced murine microglial activation models (measure TNF-α suppression) .
- Oncology : Xenograft models with A549 lung cancer cells (dose: 10 mg/kg, IP) .
Q. What computational strategies are effective for predicting target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to adenosine receptors. Key steps:
- Prepare ligand (AM1-BCC charges) and receptor (PDB: 3REJ) .
- Prioritize poses with hydrogen bonds to Gln158 and π-π stacking with Phe168 .
- MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of the piperidinylethyl group in the binding pocket .
- QSAR models : Train with datasets (IC50 vs. descriptors like polar surface area) to predict novel analogs .
Data Contradiction Analysis
Example : Conflicting reports on cytotoxicity in HeLa cells (IC50: 5 μM vs. 50 μM).
Resolution strategy :
Validate cell line authenticity (STR profiling).
Re-test with synchronized cell cycles (G1-phase cells show higher sensitivity) .
Check serum content in culture media (≤10% FBS reduces false negatives) .
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